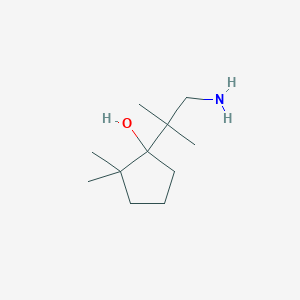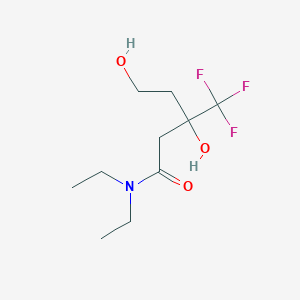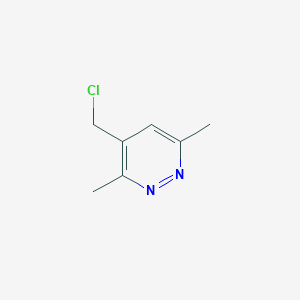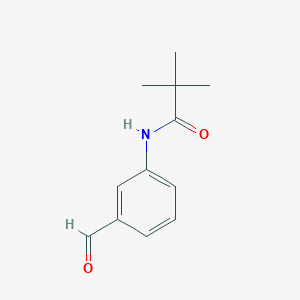
Propanamide, N-(3-formylphenyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: is an organic compound that belongs to the class of amides It features a formyl group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of 3-formylbenzoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products
Oxidation: 3-carboxyphenyl-2,2-dimethylpropanamide.
Reduction: 3-hydroxyphenyl-2,2-dimethylpropanamide.
Substitution: 3-nitrophenyl-2,2-dimethylpropanamide or 3-bromophenyl-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPIONAMIDE: Similar structure but with a propionamide moiety.
N-(3-FORMYLPHENYL)-2,2-DIMETHYLACETAMIDE: Similar structure but with an acetamide moiety.
N-(3-FORMYLPHENYL)-2,2-DIMETHYLBUTANAMIDE: Similar structure but with a butanamide moiety.
Uniqueness
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
849663-51-0 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-(3-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) |
Clé InChI |
NNEBHRSHMHUSMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
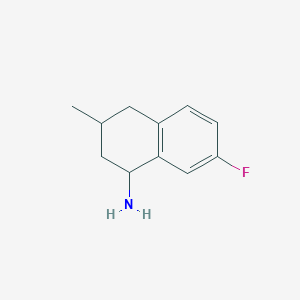
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
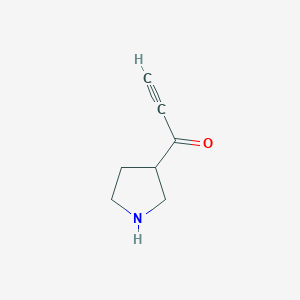

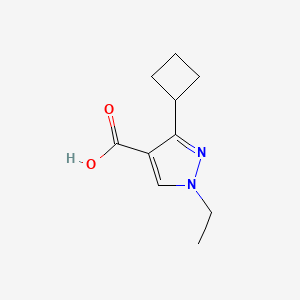
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
amine](/img/structure/B13220255.png)
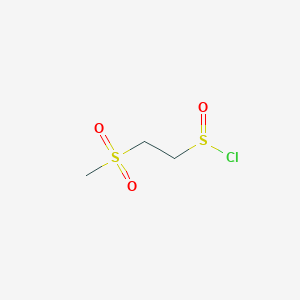
![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)
